molecular formula C11H14N2O4 B2873633 3-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 569687-82-7

3-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No.: B2873633
CAS No.: 569687-82-7
M. Wt: 238.243
InChI Key: SEMXBDMLULHKBL-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS: 569687-82-7) is a Boc-protected amino acid derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . Structurally, it consists of a picolinic acid backbone (pyridine-2-carboxylic acid) with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the pyridine ring. This compound is widely used in medicinal chemistry as a building block for synthesizing amides, inhibitors, and peptide-like molecules due to its stability under basic conditions and ease of deprotection .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMXBDMLULHKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. One common method is to react picolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)picolinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group. The reaction is usually performed at room temperature.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of this compound.

    Deprotection Reactions: The major product is picolinic acid with a free amino group.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)picolinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)picolinic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Key Structural Analogues

The Boc-protected amino picolinic acid family includes positional isomers and heterocyclic variants. Key analogues are summarized below:

Compound Name CAS Number Molecular Formula Structural Difference Key Applications
3-((tert-Boc)amino)picolinic acid 569687-82-7 C₁₁H₁₄N₂O₄ Boc-amino at 3-position of pyridine ring Amide coupling, kinase inhibitors
5-((tert-Boc)amino)picolinic acid 848308-47-4 C₁₁H₁₄N₂O₄ Boc-amino at 5-position of pyridine ring Intermediate in peptide synthesis
6-((tert-Boc)amino)picolinic acid 258497-21-1 C₁₁H₁₄N₂O₄ Boc-amino at 6-position of pyridine ring Not well-documented; research use
5-((tert-Boc)amino)pyrazine-2-carboxylic acid 891782-63-1 C₁₀H₁₂N₃O₄ Pyrazine ring instead of pyridine Heterocyclic drug discovery

Physicochemical Properties

  • Solubility : The 3-isomer exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF), critical for solid-phase synthesis . The pyrazine variant may show reduced solubility due to its planar heterocycle .
  • Stability : All Boc-protected derivatives are stable under basic conditions but hydrolyze in acidic environments. The 3-isomer’s stability in THF reflux (55 psia, 18 hours) aligns with protocols for Boc deprotection .

Research Findings and Trends

Positional Effects on Bioactivity

  • 3- vs. 5-Isomers : In kinase inhibition assays, the 3-isomer’s amide derivatives showed 10-fold higher activity than 5-isomer analogues, attributed to better binding pocket alignment .
  • Pyrazine vs. Pyridine : Pyrazine-based compounds exhibit distinct electronic profiles, enabling interactions with aromatic residues in enzyme active sites .

Industrial Relevance

  • Scale-Up Synthesis: highlights scalable methods (e.g., 5-liter reactor batches) for Boc-protected amino acids, applicable to 3-((tert-Boc)amino)picolinic acid with modifications .
  • Cost and Availability : The 3-isomer is commercially available at 95% purity (e.g., Combi-Blocks), while 5- and 6-isomers remain niche products .

Biological Activity

3-((tert-Butoxycarbonyl)amino)picolinic acid, also known as Boc-3-aminopyridine-2-carboxylic acid, is a compound with significant potential in various biological applications. Its structure includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a picolinic acid backbone, which enhances its stability and reactivity in biological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

PropertyValue
Chemical Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
PubChem CID 1502052

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group enhances the lipophilicity of the compound, facilitating its cellular uptake. Once inside the cell, the amino group can participate in hydrogen bonding with enzymes or receptors, modulating their activity.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and other signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of picolinic acid possess antimicrobial properties. The presence of the Boc group may enhance these effects by improving the compound's stability against enzymatic degradation.

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. The following findings illustrate its efficacy:

  • In vitro Studies : Cell line assays have shown that Boc-picolinic acid derivatives can induce apoptosis in cancer cells, potentially through pathways involving caspase activation.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Preliminary studies indicate that it may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Researchers explored the antimicrobial properties of various picolinic acid derivatives, including Boc-picolinic acid.
    • Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research :
    • A study published in a peer-reviewed journal highlighted the anticancer activity of Boc-picolinic acid derivatives in human breast cancer cell lines.
    • The study reported that these compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .
  • Neuroprotection Study :
    • A recent investigation assessed the neuroprotective effects of Boc-picolinic acid in models of oxidative stress.
    • Findings showed that treatment with this compound reduced markers of oxidative damage and improved cell viability.

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